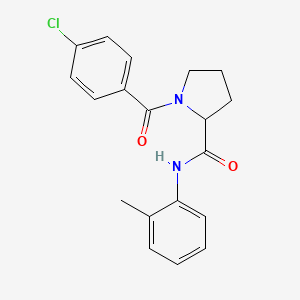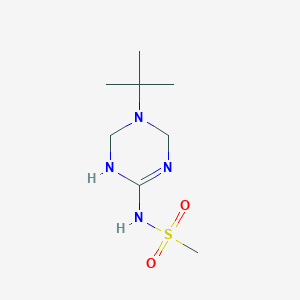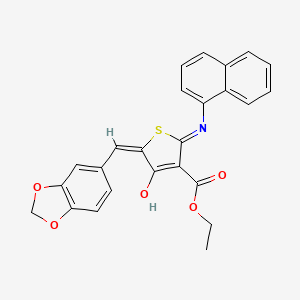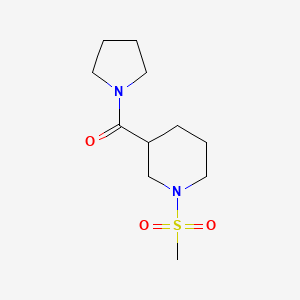
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, also known as CPP or N-(4-chlorobenzoyl)-N-(2-methylphenyl)-L-prolyl-glycine ethyl ester, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a prodrug of the neurotransmitter glycine and has been studied for its ability to enhance glycine receptor function, which could have implications in the treatment of various neurological disorders.
作用机制
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide acts as a prodrug of glycine, which is an inhibitory neurotransmitter in the central nervous system. Glycine receptors are responsible for mediating the effects of glycine, and 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to enhance the function of these receptors. This enhancement leads to increased chloride ion influx, which results in hyperpolarization of the neuron and ultimately decreased neuronal excitability.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have a number of biochemical and physiological effects, including enhanced glycine receptor function, anti-inflammatory properties, and analgesic effects. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have neuroprotective effects and may have implications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its ability to enhance glycine receptor function, which can be useful in studying the effects of glycine on the central nervous system. However, one limitation is that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide is a prodrug and must be metabolized to glycine in order to exert its effects, which can complicate experimental design.
未来方向
There are a number of potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, including further exploration of its therapeutic potential in neurological disorders such as schizophrenia and chronic pain. In addition, research could focus on developing more efficient synthesis methods for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide and its derivatives, as well as investigating the potential for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide to be used as a tool in studying the role of glycine in the central nervous system.
合成方法
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoyl chloride with 2-methylphenylalanine, followed by the addition of proline and subsequent esterification with ethanol. The final product is obtained through recrystallization and purification.
科学研究应用
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and chronic pain. Research has shown that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can enhance the function of glycine receptors, which are important in regulating the activity of the central nervous system. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have anti-inflammatory properties, which could have implications in the treatment of inflammatory diseases.
属性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-5-2-3-6-16(13)21-18(23)17-7-4-12-22(17)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKRAMOYADOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)

![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)